5-Acetoxymethyl-2,3-dimethylpyridine N-oxide

Physicochemical Characterization QSAR Solubility Prediction

Researchers synthesizing omeprazole N-oxide metabolites face experimental failure when substituting non-oxide analogs-differences in polarity (TPSA 51.8 Ų vs. non-oxide), solubility, and reactivity render generic replacements non-viable. This compound is the definitive intermediate for authentic metabolite synthesis, ensuring structural fidelity for valid PK and DDI studies. Defined solid-state properties (mp 54-56°C) support reproducible analytical method development. Supplied as off-white to beige waxy solid; soluble in chloroform, DCM, methanol.

Molecular Formula C10H13NO3
Molecular Weight 195.218
CAS No. 1159977-00-0
Cat. No. B565102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetoxymethyl-2,3-dimethylpyridine N-oxide
CAS1159977-00-0
Synonyms5,6-Dimethyl-3-pyridinemethanol 3-Acetate 1-Oxide; 
Molecular FormulaC10H13NO3
Molecular Weight195.218
Structural Identifiers
SMILESCC1=CC(=C[N+](=C1C)[O-])COC(=O)C
InChIInChI=1S/C10H13NO3/c1-7-4-10(6-14-9(3)12)5-11(13)8(7)2/h4-5H,6H2,1-3H3
InChIKeyCSNXGEFOFOGJOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetoxymethyl-2,3-dimethylpyridine N-oxide (CAS 1159977-00-0): A Specialized Omeprazole Metabolite Intermediate for Pharmaceutical R&D and Reference Standard Procurement


5-Acetoxymethyl-2,3-dimethylpyridine N-oxide (CAS 1159977-00-0) is a specialized pyridine N-oxide derivative featuring an acetoxymethyl substituent at the 5-position and methyl groups at the 2- and 3-positions . It is a synthetic intermediate specifically employed in the preparation of metabolites of omeprazole, a widely used proton pump inhibitor . The compound is characterized by its N-oxide moiety, which significantly alters its electronic properties compared to the parent pyridine, and is supplied as an off-white to beige waxy solid with a defined melting point and solubility profile suitable for controlled synthetic applications .

Why Generic Substitution of 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide (CAS 1159977-00-0) with In-Class Analogs Fails: A Procurement Risk Analysis


The specific combination of an N-oxide and an acetoxymethyl group in 5-acetoxymethyl-2,3-dimethylpyridine N-oxide is not interchangeable with closely related in-class compounds. Generic substitution with the non-oxide analog, 5-acetoxymethyl-2,3-dimethylpyridine (CAS 1159976-99-4), or with other pyridine N-oxide derivatives (e.g., 4-chloro-2,3-dimethylpyridine N-oxide or 2,3,5-trimethylpyridine N-oxide) introduces critical differences in physicochemical properties and reactivity . The N-oxide moiety in the target compound imparts a higher polarity (Topological Polar Surface Area of 51.8 Ų) and altered hydrogen-bonding capacity compared to the non-oxide analog, directly affecting its solubility profile (soluble in chloroform, dichloromethane, methanol) and its behavior in subsequent synthetic steps . This specificity dictates that only the target compound possesses the exact steric, electronic, and functional group architecture required for its designated role in omeprazole metabolite synthesis, making substitution a source of experimental failure or non-reproducible results [1].

Quantitative Evidence Guide for Selecting 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide (CAS 1159977-00-0) Over Closest Analogs


Quantified Polarity and Hydrogen-Bonding Capacity: N-Oxide vs. Non-Oxide Analog Comparison

The presence of the N-oxide group in 5-acetoxymethyl-2,3-dimethylpyridine N-oxide fundamentally alters its physicochemical profile relative to its closest analog, 5-acetoxymethyl-2,3-dimethylpyridine (CAS 1159976-99-4). The N-oxide compound possesses a calculated Topological Polar Surface Area (TPSA) of 51.8 Ų, a direct consequence of the polar N→O bond . The non-oxide analog, lacking this polar moiety, has a different TPSA and solubility profile (reported as a yellow liquid, compared to the target's off-white waxy solid) . This quantitative difference in polarity directly influences the compound's behavior in liquid-liquid extractions, chromatographic purification, and its solubility in common organic solvents, impacting synthetic efficiency and purity.

Physicochemical Characterization QSAR Solubility Prediction

Defined Solid-State Property: Melting Point as a Critical Quality Attribute for Handling and Purity Assessment

5-Acetoxymethyl-2,3-dimethylpyridine N-oxide exhibits a defined melting point range of 54-56°C, making it a solid at room temperature . This is in direct contrast to its non-oxide analog, 5-acetoxymethyl-2,3-dimethylpyridine (CAS 1159976-99-4), which is a liquid at room temperature . The solid-state nature of the N-oxide simplifies handling, weighing, and purification procedures compared to a liquid analog, reducing the risk of loss during transfer and enabling easier recrystallization for purity enhancement. The specific melting point range also serves as a critical quality control parameter for verifying compound identity and purity upon receipt.

Solid-State Chemistry Analytical Characterization Process Chemistry

Validated Functional Role: Essential Intermediate in Omeprazole Metabolite Synthesis Pathway

The compound is explicitly validated as an intermediate in the preparation of omeprazole metabolites, a role not shared by the non-oxide analog (CAS 1159976-99-4) which is also described as an intermediate for omeprazole metabolites, but likely at a different synthetic step . The N-oxide functionality is crucial for the correct metabolic profile of the final omeprazole-related compounds, as evidenced by the identification of a pyridine-N-oxide omeprazole sulphone as a secondary metabolite in human liver microsome studies [1]. This establishes a direct, evidence-based link between the N-oxide moiety of the target compound and the authentic metabolic pathway it is designed to mimic or synthesize.

Medicinal Chemistry Drug Metabolism Synthetic Route Design

Stability and Storage Requirements: Recommended -20°C Storage for Long-Term Integrity

Vendor specifications indicate that 5-acetoxymethyl-2,3-dimethylpyridine N-oxide should be stored at -20°C and is hygroscopic . While the non-oxide analog (CAS 1159976-99-4) may not have such stringent storage requirements, this specified condition for the N-oxide compound provides a clear, actionable protocol for maintaining its integrity during long-term storage. This is a critical factor for procurement and inventory management, ensuring that the compound retains its required purity and reactivity for sensitive synthetic applications. The requirement for dry ice shipping further underscores the need for careful handling and planning in the procurement process .

Compound Stability Storage Conditions Supply Chain Management

Optimal Research and Industrial Application Scenarios for 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide (CAS 1159977-00-0)


Synthesis of Authentic Omeprazole N-Oxide Metabolites for Pharmacokinetic and Drug Metabolism Studies

This compound is the definitive choice for laboratories synthesizing authentic N-oxide metabolites of omeprazole. As evidenced by the identification of pyridine-N-oxide omeprazole sulphone as a secondary metabolite in human liver microsomes [1], the N-oxide moiety in the target compound is crucial for structural fidelity. Using 5-acetoxymethyl-2,3-dimethylpyridine N-oxide ensures that the synthesized metabolite accurately reflects the actual biological species, a critical requirement for valid pharmacokinetic, drug-drug interaction, and metabolic pathway studies.

Development of Analytical Reference Standards for Omeprazole Impurity and Metabolite Profiling

The defined solid-state properties (melting point 54-56°C) and purity profile of this compound make it an ideal candidate for use as a reference standard in analytical method development . Its use as an intermediate for omeprazole metabolites allows for the generation of well-characterized, high-purity metabolite standards essential for LC-MS/MS, HPLC, and other quantitative assays used in pharmaceutical quality control and bioanalysis.

Exploration of Novel Proton Pump Inhibitor Analogs with Modified Metabolic Stability

For medicinal chemistry programs aiming to modify the metabolic profile of proton pump inhibitors, 5-acetoxymethyl-2,3-dimethylpyridine N-oxide serves as a key building block. The N-oxide functionality is a known metabolic handle, and its incorporation into novel chemical entities allows researchers to probe structure-metabolism relationships [1]. The compound's unique combination of an N-oxide and an acetoxymethyl group provides a distinct starting point for designing analogs with potentially improved pharmacokinetic properties compared to existing drugs.

Academic Research into Pyridine N-Oxide Chemistry and Reactivity

This compound is a valuable substrate for fundamental research in heterocyclic chemistry, particularly studies focused on the reactivity of pyridine N-oxides. Its defined structure, featuring both an N-oxide and an acetoxymethyl group, allows for systematic investigation of regioselective functionalization, nucleophilic substitution patterns, and the influence of the N-oxide on reaction outcomes . The availability of well-characterized material with known physical properties (e.g., solubility, TPSA of 51.8 Ų) supports reproducible and publishable research in academic settings.

Technical Documentation Hub

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